REACTION_CXSMILES
|
[CH3:1][C:2](=O)[CH2:3][CH2:4][C:5](=O)[CH3:6].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][N:11]=1>C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:16][C:13]1[CH:14]=[CH:15][C:10]([N:9]2[C:2]([CH3:1])=[CH:3][CH:4]=[C:5]2[CH3:6])=[N:11][CH:12]=1
|
Name
|
|
Quantity
|
46.2 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 hours under Dean and Stark conditions
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for a further 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
8 ml of water were removed
|
Type
|
WASH
|
Details
|
washed with water (100 ml)
|
Type
|
WASH
|
Details
|
eluting with toluene
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in pentane:dichloromethane (1:1 by volume)
|
Type
|
WASH
|
Details
|
eluting with pentane:dichloromethane (1:1 by volume)
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a red liquid, which
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallised from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)N1C(=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |